1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC18877499
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO5 |
|---|---|
| Molecular Weight | 307.34 g/mol |
| IUPAC Name | 1-[3-methoxy-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17(16(8-9-16)13(18)19)11-6-5-7-12(10-11)21-4/h5-7,10H,8-9H2,1-4H3,(H,18,19) |
| Standard InChI Key | LGFCQFOKUQANEY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1=CC(=CC=C1)OC)C2(CC2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-[3-methoxy-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]cyclopropane-1-carboxylic acid, reflects its three core components:
-
Cyclopropane ring: A three-membered carbon ring conferring angle strain and unique reactivity.
-
Boc-protected amine: The tert-butoxycarbonyl group stabilizes the amino functionality against undesired reactions during synthesis .
-
3-Methoxyphenyl substituent: An aromatic ring with a methoxy group at the meta position, influencing electronic and steric properties.
The canonical SMILES string CC(C)(C)OC(=O)N(C1=CC(=CC=C1)OC)C2(CC2)C(=O)O and InChIKey LGFCQFOKUQANEY-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₅ | |
| Molecular Weight | 307.34 g/mol | |
| CAS Registry Number | 2068151-19-7 | |
| Purity (Commercial) | ≥95% | |
| Storage Conditions | Ambient temperature, dry |
Synthesis and Manufacturing
Primary Synthetic Route
The compound is typically synthesized via a two-step protocol:
-
Amination of cyclopropane-1-carboxylic acid: Reaction with 3-methoxyaniline in the presence of a coupling agent (e.g., HATU) forms the secondary amine intermediate.
-
Boc protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) in tetrahydrofuran (THF) yields the final product .
The reaction proceeds at ambient temperature, achieving moderate-to-high yields (60–80%) with minimal byproducts. Chromatographic purification ensures >95% purity for research applications .
Scale-Up Considerations
Industrial production employs flow chemistry to mitigate risks associated with cyclopropane ring strain. Continuous reactors enhance heat dissipation and reduce decomposition, critical for maintaining product integrity at multi-kilogram scales.
Applications in Organic Synthesis
Peptide Analog Development
The Boc group’s acid-labile nature allows selective deprotection under mild conditions (e.g., trifluoroacetic acid), making the compound invaluable for solid-phase peptide synthesis (SPPS). Its cyclopropane moiety introduces conformational constraints, enabling the design of peptides with enhanced metabolic stability and target affinity.
Building Block for Heterocycles
The carboxylic acid group participates in cyclization reactions to form lactams and diketopiperazines. For example, coupling with β-amino alcohols via Steglich esterification yields macrocyclic compounds with potential antimicrobial activity.
Stability and Reactivity Profile
Thermal and Chemical Stability
The compound remains stable under standard laboratory conditions (20–25°C, inert atmosphere) but degrades at temperatures >150°C or prolonged exposure to strong acids/bases. Accelerated stability studies (40°C/75% RH) show <2% decomposition over 6 months.
Reactivity in Solution
In polar aprotic solvents (DMF, DMSO), the carboxylic acid undergoes facile activation to acyl chlorides or mixed anhydrides. Nucleophilic attack at the cyclopropane ring is sterically hindered, preserving structural integrity during most transformations.
Comparative Analysis with Structural Analogs
Cyclopropane vs. Cycloalkane Derivatives
Replacing the cyclopropane ring with cyclohexane (e.g., (1R,3R)-3-Boc-amino-cyclohexanecarboxylic acid, C₁₂H₂₁NO₄) or cyclopentane (e.g., (1R,3S)-3-Boc-aminocyclopentanecarboxylic acid, C₁₁H₁₉NO₄) alters steric and electronic profiles:
Table 2: Ring Size Impact on Properties
| Property | Cyclopropane Derivative | Cyclohexane Analog | Cyclopentane Analog |
|---|---|---|---|
| Ring Strain | High (27 kcal/mol) | Low | Moderate |
| Solubility in Water | 0.5 mg/mL | 1.2 mg/mL | 0.8 mg/mL |
| Melting Point | 142–144°C | 98–100°C | 115–117°C |
The cyclopropane derivative’s elevated ring strain enhances reactivity in [2+1] cycloadditions, a trait absent in larger cycloalkanes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume